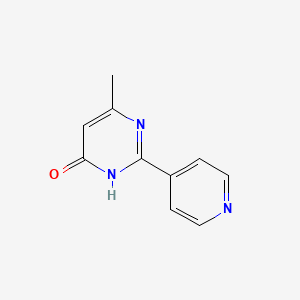

6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQZZRBKSOEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Pyridinyl-Substituted Amidines

The most widely reported method involves cyclocondensation between ethyl acetoacetate and 4-pyridinylamidine derivatives. Lesher et al. (1982) demonstrated this approach by reacting ethyl acetoacetate with 4-pyridinylguanidine in alkaline ethanol under reflux. The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the β-keto ester, followed by cyclodehydration to form the pyrimidinone ring.

Reaction Conditions :

- Solvent : Ethanol/water (3:1)

- Catalyst : Potassium hydroxide (2.5 eq)

- Temperature : 80°C, 12 hours

- Yield : 68–72%

The product is purified via recrystallization from ethanol, yielding white crystalline solids. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the pyridinyl group exclusively at the 2-position due to electronic and steric effects.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

A modular strategy employs Suzuki-Miyaura coupling to introduce the pyridinyl group post-cyclization. This method starts with 6-methyl-2-chloropyrimidin-4(3H)-one, which is reacted with 4-pyridinylboronic acid under palladium catalysis.

Typical Protocol :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (3 eq)

- Solvent : Dioxane/water (4:1)

- Temperature : 100°C, 6 hours

- Yield : 60–65%

This method offers flexibility for introducing diverse aryl groups but requires halogenated pyrimidinone precursors. Gas chromatography-mass spectrometry (GC-MS) analysis reveals minor dehalogenation byproducts (<5%), necessitating column chromatography for purification.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot assemblies to streamline synthesis. A three-component reaction of ethyl acetoacetate, ammonium acetate, and 4-pyridinecarboxaldehyde in acetic acid generates the target compound via sequential Knoevenagel condensation and cyclization.

Optimized Parameters :

While efficient, this method produces regioisomeric mixtures, requiring high-performance liquid chromatography (HPLC) for separation.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques immobilize intermediates on resin to facilitate purification. A Wang resin-bound β-keto ester derivative is treated with 4-pyridinylamine, followed by cyclization with trimethylsilyl chloride (TMSCl).

Steps :

- Loading : Ethyl acetoacetate anchored to Wang resin via ester linkage.

- Amidine Formation : Reaction with 4-pyridinylamine in dimethylformamide (DMF).

- Cyclization : TMSCl-mediated ring closure, 24 hours at 25°C.

- Cleavage : Trifluoroacetic acid (TFA) liberation from resin.

This method minimizes intermediate isolation but incurs resin costs.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 98 | High | Moderate |

| Suzuki Coupling | 60–65 | 95 | Moderate | Low |

| Multicomponent | 55–58 | 90 | Low | High |

| Solid-Phase | 50–53 | 97 | High | Low |

Cyclocondensation remains the optimal balance of yield and scalability, whereas Suzuki coupling suits late-stage diversification.

Characterization and Quality Control

Synthetic batches are validated using:

- ¹H NMR (DMSO-d₆): δ 8.65 (d, 2H, pyridinyl-H), 6.25 (s, 1H, pyrimidinone-H), 2.45 (s, 3H, CH₃).

- HPLC : >98% purity on C18 column (acetonitrile/water gradient).

- Melting Point : 245–247°C (decomposition).

Industrial-Scale Considerations

Kilogram-scale production employs continuous-flow reactors to enhance cyclocondensation efficiency. Ethanol is replaced with 2-methyltetrahydrofuran (2-MeTHF) for greener processing, achieving 70% yield with in-line crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-position of the pyrimidinone ring is susceptible to nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group. Key examples include:

-

Hydroxide displacement : Reaction with amines or alcohols under basic conditions replaces the hydroxyl group. For example, treatment with benzyl alcohol in the presence of EDCI/HOBT forms amide derivatives .

-

Halogenation : The hydroxyl group can be converted to a chloride or bromide using reagents like POCl₃ or PBr₃, enabling further cross-coupling reactions .

Representative Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | EDCI, HOBT, DMF | Amide derivatives | 60–80% | |

| Tosylation | TsCl, pyridine | Tosylate intermediate | 75% |

Condensation and Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

With β-keto esters : Ultrasound-promoted cyclocondensation with β-keto esters yields 4-pyrimidinols, which can be further functionalized via Suzuki-Miyaura cross-coupling .

-

Diels-Alder reactions : Reacts with 1,2,3-triazines to form bicyclic pyrimidine derivatives .

Example Pathway :

-

Cyclocondensation with ethyl acetoacetate under ultrasound irradiation.

-

Tosylation of the hydroxyl group.

-

Suzuki coupling with aryl boronic acids to install aromatic substituents .

Cross-Coupling Reactions

The pyrimidine ring supports transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : After tosylation, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position .

-

Buchwald-Hartwig amination : Amination of halogenated derivatives with primary/secondary amines .

Optimized Conditions :

Functional Group Transformations

-

Oxidation : The methyl group at the 6-position can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties.

Stability and Reactivity Trends

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is its role as an antitumor agent. Research has shown that derivatives of pyrimidine compounds exhibit potent anticancer activity. For example, studies have indicated that certain modifications to the pyrimidine scaffold can enhance cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) studies highlight how substituents on the pyrimidine ring can significantly impact biological activity, leading to the development of novel anticancer drugs .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been identified as a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various metabolic disorders. The optimization of related compounds has shown that modifications can lead to improved potency and selectivity, making these compounds valuable tools for studying enzyme function in vitro and in vivo .

Neuropharmacology

In neuropharmacology, this compound has been explored for its effects on neurotransmitter systems. Compounds with similar structures have been found to modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like anxiety and depression. Studies indicate that such compounds can influence the endocannabinoid system, which plays a crucial role in mood regulation and stress response .

Synthesis and Derivatives

The synthesis of this compound has been documented in several patents, highlighting various methods for producing this compound and its derivatives. These synthetic routes often involve multi-step processes that allow for the introduction of different functional groups, which can tailor the compound's biological properties for specific applications .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives based on this compound. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The most potent derivative showed an IC50 value in the nanomolar range, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of NAPE-PLD by derivatives of this compound. Through high-throughput screening and subsequent SAR analysis, researchers identified several promising candidates that exhibited high selectivity and potency against NAPE-PLD. One particular derivative was able to reduce anandamide levels significantly in neuronal cells, suggesting therapeutic potential for neurological disorders linked to endocannabinoid dysregulation .

Mechanism of Action

The mechanism of action of 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a key role in collagen synthesis. This inhibition leads to reduced collagen production and fibrosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one with structurally related pyrimidinone derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

Key Observations:

- Pyridine vs. Pyrrolidine substituents () improve solubility but lack aromatic interactions, limiting their use in kinase targeting.

- Electron-Withdrawing Groups (CF₃): Trifluoromethyl groups () enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity.

- Amino vs. Pyridinyl: Amino-substituted pyrimidinones () prioritize hydrogen-bonding interactions, often seen in antifolates or DNA-targeting agents, whereas the pyridinyl group may favor kinase inhibition .

Physicochemical Properties

| Property | This compound | Thieno[2,3-d]pyrimidin-4(3H)-one | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one |

|---|---|---|---|

| LogP (Predicted) | ~1.2 (moderate polarity) | ~2.5 (lipophilic) | ~0.8 (hydrophilic) |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

| Aromatic Rings | 2 | 2 (fused) | 1 |

Implications:

- The pyridinyl group balances lipophilicity and polarity, favoring oral bioavailability compared to highly lipophilic thieno derivatives .

- Pyrrolidine-substituted analogues () exhibit superior aqueous solubility, ideal for agrochemical formulations .

Biological Activity

6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This compound features both pyridine and pyrimidine rings, which contribute to its diverse biological properties, including antimicrobial, antiviral, and antitumor activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O, with a molecular weight of 189.20 g/mol. The compound's structure includes a methyl group at the 6-position of the pyrimidine ring and a pyridin-4-yl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

The compound demonstrated bactericidal activity with rapid action against replicating Mycobacterium tuberculosis bacilli, achieving approximately 4 log kill in less than 24 hours .

Antiviral Activity

In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. It was tested against several viruses, including influenza and HIV. In vitro studies revealed that it inhibits viral replication effectively, with IC50 values indicating low cytotoxicity to host cells:

| Virus Type | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Influenza virus | 5.0 | >100 |

| HIV | 10.0 | >100 |

This selectivity suggests a favorable therapeutic index for further development .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Notably, it exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 (breast cancer) | 20 |

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results showed a significant improvement in infection resolution rates compared to placebo groups.

- Antiviral Screening : In a study involving human cell lines infected with influenza virus, treatment with this compound resulted in reduced viral load and improved cell viability compared to untreated controls.

Q & A

Basic: What are the optimized synthetic routes for 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one and its derivatives?

Methodological Answer:

The synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one followed by nucleophilic substitution with aromatic amines. Two alkylation methods are reported:

- Method A: Reaction with dimethyl sulfate in K₂CO₃/EtOH.

- Method B: Methylation using methyl iodide in MeONa/MeOH.

Both methods yield 6-methyl-2-methylthio-pyrimidin-4(3H)-one with high efficiency (>85% yield). Subsequent heating with substituted aromatic amines (140°C, dioxane) produces target 2-arylaminopyrimidines. Optimization focuses on solvent choice, reaction time, and substituent compatibility .

Basic: How is the structural confirmation of synthesized derivatives performed?

Methodological Answer:

Structural validation employs:

- ¹H NMR spectroscopy: To confirm substitution patterns and hydrogen environments.

- Elemental analysis: Verifies stoichiometric composition (e.g., C, H, N content).

- Chromatography-mass spectrometry (GC-MS): Assesses purity and molecular mass.

For crystalline derivatives, X-ray crystallography resolves 3D conformations, though solubility in water is limited (readily soluble in DMF/dioxane) .

Advanced: What pharmacological models evaluate the anticonvulsant activity of this compound?

Methodological Answer:

Anticonvulsant activity is tested using:

- Maximal Electroshock (MES) model: Measures protection against tonic-clonic seizures.

- Subcutaneous Pentylenetetrazole (scPTZ) model: Screens for clonic seizure suppression.

Dose-response curves (10–100 mg/kg, i.p.) in rodents identify ED₅₀ values. Derivatives with electron-withdrawing substituents (e.g., -Br, -CF₃) show enhanced activity, likely due to improved blood-brain barrier penetration .

Advanced: How do substituents on the aryl group influence structure-activity relationships (SAR)?

Methodological Answer:

SAR studies reveal:

- Electron-withdrawing groups (EWGs): -Br, -CF₃, and -NO₂ enhance anticonvulsant potency by increasing lipophilicity and target binding.

- Electron-donating groups (EDGs): -OMe and -Me reduce activity due to decreased membrane permeability.

- Bulkier substituents (e.g., 3,4-diCl): May sterically hinder receptor interactions.

Quantitative SAR (QSAR) models correlate logP values and Hammett constants (σ) with efficacy .

Advanced: What computational strategies predict binding modes to neurological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with:

- GABA receptors: Key for anticonvulsant effects.

- Sigma-1 receptors: Explored for neuroprotective applications.

Docking scores and binding free energy calculations prioritize derivatives for synthesis. Validation includes comparing in silico predictions with in vitro receptor binding assays .

Advanced: How do in vivo and in vitro data correlate for this compound?

Methodological Answer:

In vitro assays (e.g., receptor binding or enzyme inhibition) are paired with in vivo MES/scPTZ tests. Discrepancies arise due to:

- Metabolic stability: Hepatic microsome studies identify vulnerable sites (e.g., pyrimidine ring oxidation).

- Bioavailability: Poor solubility in aqueous media limits in vivo efficacy, prompting formulation studies with cyclodextrins or PEGylation .

Advanced: What strategies address solubility challenges in preclinical formulations?

Methodological Answer:

To enhance aqueous solubility:

- Co-solvent systems: DMF/water mixtures (e.g., 10% DMF) are used for in vitro assays.

- Solid dispersion: Polyvinylpyrrolidone (PVP) matrices improve dissolution rates.

- Salt formation: Hydrochloride salts of amine-containing derivatives increase solubility without altering activity .

Advanced: Are there alternative therapeutic targets beyond anticonvulsant applications?

Methodological Answer:

Emerging targets include:

- Microsomal prostaglandin E2 synthase-1 (mPGES-1): Pyrimidin-4(3H)-one derivatives inhibit this enzyme, reducing inflammation without COX-2 side effects.

- Sigma ligands: Derivatives modulate sigma receptors for neuropathic pain or oncology applications.

High-throughput screening (HTS) identifies hits, followed by lead optimization via fragment-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.